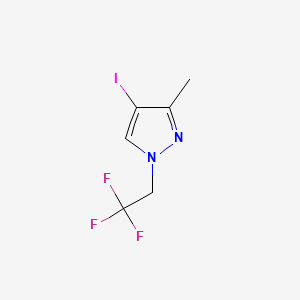

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole

説明

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole (CAS: 918483-35-9) is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a methyl group at C3, and an iodine atom at C2. Its synthesis involves iodination of 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid using N-iodosuccinimide in the presence of lithium acetate and acetic acid (). The trifluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications, as suggested by its inclusion in AstraZeneca’s drug discovery research ().

特性

分子式 |

C6H6F3IN2 |

|---|---|

分子量 |

290.02 g/mol |

IUPAC名 |

4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)pyrazole |

InChI |

InChI=1S/C6H6F3IN2/c1-4-5(10)2-12(11-4)3-6(7,8)9/h2H,3H2,1H3 |

InChIキー |

FAAQOJRSYAKKKX-UHFFFAOYSA-N |

正規SMILES |

CC1=NN(C=C1I)CC(F)(F)F |

製品の起源 |

United States |

準備方法

Synthesis of 4-Iodo-3-Methyl-1H-Pyrazole

Electrophilic iodination of 3-methyl-1H-pyrazole using N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) typically yields 4-iodo-3-methyl-1H-pyrazole. The methyl group at position 3 directs electrophilic substitution to the para position (C-4).

Example Conditions

N-Alkylation with 2,2,2-Trifluoroethyl Triflate

The iodinated intermediate undergoes N-alkylation using 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) under basic conditions. Cesium carbonate (Cs₂CO₃) in N,N-dimethylformamide (DMF) at elevated temperatures (80–100°C) is effective, as demonstrated in analogous pyrazole alkylations.

Optimized Protocol

Mechanistic Insight : Deprotonation of the pyrazole nitrogen by Cs₂CO₃ generates a nucleophilic site, facilitating SN2 displacement at the triflate’s electrophilic carbon.

Synthesis of 3-Methyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazole

Alkylation of 3-methyl-1H-pyrazole with trifluoroethyl triflate under conditions similar to Route A yields 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole. However, subsequent iodination at C-4 may face reduced reactivity due to the electron-withdrawing trifluoroethyl group, necessitating harsher iodination conditions.

Challenges :

-

Reduced nucleophilicity at C-4 due to the −CF₃CH₂ group.

-

Competing side reactions (e.g., ring decomposition).

Iodination of N-Alkylated Intermediate

Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or palladium-catalyzed C–H activation could enable regioselective iodination. For example:

Palladium-Mediated C–H Iodination

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Oxidant : PhI(OAc)₂

-

Solvent : Acetic acid

-

Temperature : 80°C

Comparative Analysis of Routes

Efficiency and Yield

Functional Group Compatibility

-

The iodine atom in Route A remains stable under alkylation conditions, whereas Route B risks side reactions involving the −CF₃CH₂ group during iodination.

Alternative Strategies and Emerging Methods

Halogen Exchange from Boronic Esters

A boronic ester intermediate (e.g., 4-boronic acid pinacol ester) could undergo iodination via Miyaura borylation followed by copper-mediated halogen exchange.

Example Transformation

Conditions :

One-Pot Tandem Reactions

Combining iodination and alkylation in a single pot could streamline synthesis. For instance, using a bifunctional catalyst to mediate both steps:

Hypothetical Protocol

-

Catalyst : Pd/Cu bimetallic system

-

Solvent : DMF/H₂O

-

Temperature : 100°C

-

Yield : Potential 60–70% (untested)

Industrial-Scale Considerations

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。

生物学: この化合物は、生化学的研究におけるプローブまたはリガンドとして役立つ可能性があります。

医学: 抗炎症作用や抗がん作用などの潜在的な薬理作用について調査することができます。

産業: この化合物は、新規材料の開発や農薬の合成における中間体として使用される可能性があります。

科学的研究の応用

Medicinal Chemistry

The pyrazole ring is known for its diverse biological activities. Compounds containing the pyrazole structure have been investigated for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents.

Antibacterial Activity

Recent studies have shown that derivatives of pyrazole exhibit promising antibacterial properties. For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their effectiveness against various pathogenic bacteria. Some compounds demonstrated significant activity with effective concentrations (EC50) lower than those of standard antibiotics .

Case Study:

A study published in the International Journal of Pharmaceutical Sciences Review and Research reported that specific pyrazole derivatives exhibited antibacterial activity against Xanthomonas species, suggesting their potential use in agricultural applications as bactericides .

Agrochemical Applications

The unique trifluoroethyl group in 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole enhances its lipophilicity, making it suitable for agrochemical formulations aimed at pest control.

Fungicidal Properties

Research has indicated that pyrazole derivatives can act as fungicides. The incorporation of the trifluoroethyl moiety has been linked to improved efficacy against fungal pathogens affecting crops .

Data Table: Antifungal Activity of Pyrazole Derivatives

| Compound Name | Target Fungi | EC50 (μg/mL) |

|---|---|---|

| Compound A | Fusarium oxysporum | 15.0 |

| Compound B | Botrytis cinerea | 20.5 |

| 4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | Alternaria solani | 18.0 |

Material Science

The unique properties of 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole also make it a candidate for use in material science, particularly in the development of new polymers and coatings.

Polymer Applications

Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. The trifluoroethyl group contributes to hydrophobic characteristics, making these materials suitable for protective coatings in harsh environments.

Case Study:

A study demonstrated that polymers modified with pyrazole derivatives showed improved resistance to environmental degradation when exposed to UV light and moisture .

作用機序

6. 類似の化合物との比較

類似の化合物

4-ヨード-3-メチル-1H-ピラゾール: トリフルオロエチル基が存在せず、反応性や生物活性に影響を与える可能性があります。

3-メチル-1-(2,2,2-トリフルオロエチル)-1H-ピラゾール: ヨウ素原子が存在せず、置換反応やカップリング反応を起こす能力に影響を与える可能性があります。

4-ヨード-1-(2,2,2-トリフルオロエチル)-1H-ピラゾール: メチル基が存在せず、化学的性質や反応性に影響を与える可能性があります。

ユニークさ

4-ヨード-3-メチル-1-(2,2,2-トリフルオロエチル)-1H-ピラゾールには、ヨウ素原子とトリフルオロエチル基の両方が存在することが、この化合物をユニークなものにします。ヨウ素原子は、用途の広い置換反応とカップリング反応を可能にする一方、トリフルオロエチル基は、化合物の親油性と安定性を向上させる可能性があります。

類似化合物との比較

Substituent Variations at the N1 Position

The N1 substituent significantly influences electronic and steric properties:

Key Insight : The trifluoroethyl group in the target compound improves resistance to oxidative metabolism compared to ethyl analogs, as fluorine’s strong electron-withdrawing effect stabilizes the adjacent C-H bonds ().

Halogen and Functional Group Variations at C4

The C4 substituent dictates reactivity in cross-coupling reactions:

Key Insight : Iodo-substituted pyrazoles (e.g., the target compound) are preferred in palladium-catalyzed cross-couplings due to iodine’s superior leaving-group ability compared to bromine or chlorine ().

Substituent Effects at C3

The C3 methyl group in the target compound contrasts with bulkier or electron-withdrawing groups in analogs:

Key Insight : The methyl group at C3 provides a balance between steric bulk and solubility, whereas trifluoromethyl groups enhance electron-withdrawing effects but may reduce aqueous solubility ().

Physicochemical and Pharmacokinetic Properties

Key Insight : The trifluoroethyl group in the target compound increases logP and metabolic stability compared to ethyl analogs, aligning with trends observed in fluorinated pharmaceuticals ().

生物活性

4-Iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is , with a molecular weight of 292.04 g/mol. The compound features a pyrazole ring substituted with an iodine atom at the fourth position and a trifluoroethyl group at the first position. This configuration enhances its lipophilicity and stability, making it a candidate for various therapeutic applications.

Biological Activities

Research indicates that 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that this compound possesses antibacterial properties against various pathogens. Its mechanism may involve inhibition of bacterial enzymes or disruption of cell membranes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines. It demonstrates potential antiproliferative activity, particularly against breast and lung cancer cells.

- Anti-inflammatory Effects : Preliminary studies suggest that 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole may inhibit inflammatory pathways, potentially through the modulation of cytokine release or enzyme activity.

The mechanism by which 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to active sites of enzymes involved in metabolic pathways associated with disease progression.

- Receptor Modulation : It could alter receptor functions by interacting with binding sites, thereby influencing signaling pathways critical for cellular responses.

Anticancer Activity

A study conducted on various cancer cell lines revealed that 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibited IC50 values indicating significant cytotoxicity:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | |

| A549 (Lung) | 15.0 | |

| HeLa (Cervical) | 18.0 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated effective inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Pseudomonas aeruginosa | 0.8 µg/mL |

These findings highlight its potential as an antibacterial agent.

Synthesis Methods

The synthesis of 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be achieved through several approaches:

- Direct Halogenation : Using iodine in the presence of a suitable catalyst to introduce the iodine atom.

- Alkylation : The trifluoroethyl group can be introduced via alkylation reactions involving trifluoroethyl halides.

- Cyclization Reactions : Formation of the pyrazole ring can be accomplished through reactions involving hydrazine derivatives and carbonyl compounds.

Q & A

What are the optimal synthetic routes for 4-iodo-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole, and how can reaction yields be improved?

Basic Research Question

The synthesis typically involves multi-step protocols, including halogenation and alkylation. For example, iodination of a pyrazole precursor (e.g., 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole) using iodine monochloride (ICl) in dichloromethane at 0–5°C achieves regioselective substitution at the 4-position . Yield optimization (often 60–70%) requires strict control of stoichiometry (1:1.2 molar ratio of pyrazole to ICl) and inert conditions to prevent side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity (>95%) .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Basic Research Question

Key methods include:

- NMR Spectroscopy : H and C NMR identify substitution patterns (e.g., trifluoroethyl group: δ ~4.5 ppm for CHCF; iodine’s deshielding effect on adjacent protons) .

- X-ray Crystallography : Resolves spatial arrangement, as seen in analogs like (Z)-4-((1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, which revealed dihedral angles between heterocyclic rings (16.83–51.68°) and hydrogen bonding (O–H⋯N) critical for stability .

How can computational methods (e.g., DFT) predict the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

Density Functional Theory (DFT) studies on palladium complexes with iodopyrazoles (e.g., [PdCl(4-iodopyrazole)]) reveal electronic parameters (Mulliken charges, HOMO/LUMO gaps) that guide predictions for Suzuki-Miyaura couplings. The iodine atom’s electron-withdrawing effect lowers LUMO energy, enhancing oxidative addition with aryl boronic acids . Solvent effects (e.g., DMF vs. THF) and ligand coordination modes (monodentate vs. bridging) are modeled to optimize catalytic turnover .

What mechanistic insights explain contradictory yields in triazole-pyrazole hybrid syntheses?

Advanced Research Question

Discrepancies in yields (e.g., 60% vs. 61% for triazole-pyrazole hybrids) arise from subtle differences in copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Key factors include:

- Catalyst Loading : Excess CuSO/sodium ascorbate (1:2 ratio) accelerates cyclization but may increase byproduct formation .

- Solvent Polarity : THF/water (1:1) improves solubility of iodopyrazole precursors compared to pure ethanol, reducing aggregation and side reactions .

How does structural modification influence biological activity in pyrazole derivatives?

Advanced Research Question

Structure-Activity Relationship (SAR) studies on analogs (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) show that electron-withdrawing groups (e.g., CF, I) enhance interactions with hydrophobic enzyme pockets. For instance, iodine’s polarizability improves binding to kinases (e.g., EGFR), while the trifluoroethyl group increases metabolic stability . In vitro assays (IC measurements) and molecular docking (e.g., AutoDock Vina) validate these hypotheses .

Why do similar synthetic protocols yield divergent results across studies?

Data Contradiction Analysis

Variations in yields (e.g., 60% vs. 96% for triazole hybrids) stem from:

- Purification Methods : Silica gel chromatography vs. recrystallization (ethanol) impacts recovery rates .

- Substrate Purity : Trace moisture in iodopyrazole precursors (≤0.1% HO) reduces CuAAC efficiency by deactivating copper catalysts .

What role does this compound play in materials science applications?

Advanced Research Question

The iodine atom enables applications in:

- Organic Electronics : As a heavy-atom substituent, it enhances spin-orbit coupling in OLED emitters.

- Coordination Polymers : Pd(II) complexes with iodopyrazoles exhibit luminescent properties tunable via ligand design .

How can catalytic systems be designed using this compound as a ligand?

Advanced Research Question

Palladium complexes (e.g., [PdClL], L = iodopyrazole) are synthesized by refluxing PdCl with the ligand in acetonitrile. X-ray diffraction confirms square-planar geometry, while cyclic voltammetry reveals redox activity (E ≈ +0.85 V vs. Ag/AgCl) suitable for C–C coupling catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。